

addressing co-elution of chlorophyll c pigments in chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: chlorophyll c

Cat. No.: B1171883

[Get Quote](#)

Technical Support Center: Chlorophyll c Pigment Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of **chlorophyll c** pigments during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the different types of **chlorophyll c** and why are they difficult to separate?

A1: **Chlorophyll c** is a group of accessory photosynthetic pigments found in many marine algae. The main forms are **chlorophyll c₁**, **c₂**, and **c₃**.^[1] These pigments have very similar chemical structures and polarities, which makes their separation by chromatography challenging. **Chlorophyll c₁** has an ethyl group at the C8 position, while **chlorophyll c₂** has a more unsaturated vinyl group at the same position, making it slightly more polar. **Chlorophyll c₃** has a methoxycarbonyl group, further altering its polarity. This structural similarity often leads to co-elution, where the pigments exit the chromatography column at or near the same time, resulting in overlapping peaks.

Q2: I am observing co-elution of my **chlorophyll c** peaks. What is the most likely cause?

A2: Co-elution of **chlorophyll c** pigments is a common issue in reversed-phase HPLC. The most likely causes include:

- Suboptimal mobile phase composition: The solvent system may not have the correct polarity to effectively differentiate between the **chlorophyll c** variants.
- Inappropriate stationary phase: The choice of chromatography column (e.g., C18 vs. C8) is critical. A C18 column is generally more hydrophobic and may not provide sufficient selectivity for these polar pigments.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- An unsuitable gradient program: The rate of change in the mobile phase composition may be too fast, not allowing enough time for the separation of closely related compounds.
- Poor sample preparation: The presence of interfering compounds in the sample extract can affect the separation.

Q3: What is the difference between a C8 and a C18 column, and which is better for **chlorophyll c** separation?

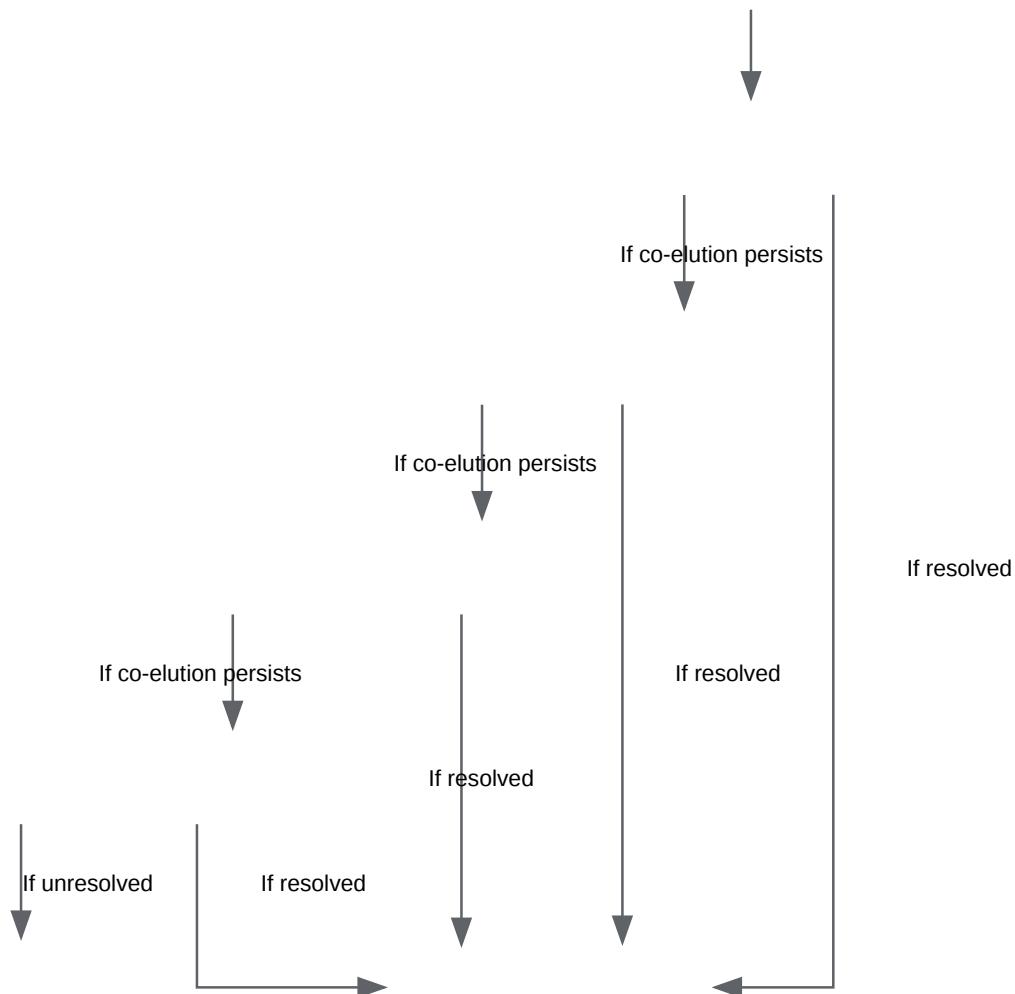
A3: C8 and C18 columns are both used in reversed-phase HPLC, but they differ in the length of the hydrocarbon chains attached to the silica particles. C18 columns have longer (18-carbon) chains and are more hydrophobic, providing strong retention for non-polar compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) C8 columns have shorter (8-carbon) chains and are less hydrophobic, making them better suited for the separation of moderately polar compounds like chlorophylls.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) For **chlorophyll c** pigments, a C8 column often provides better selectivity and resolution due to its reduced hydrophobicity, which allows for more effective interaction and separation of these polar molecules.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Q4: Can I use Thin-Layer Chromatography (TLC) for separating **chlorophyll c** pigments?

A4: Yes, TLC can be used for the separation of photosynthetic pigments, including chlorophylls. It is a simpler and less expensive technique compared to HPLC. However, achieving baseline separation of the different **chlorophyll c** variants with TLC is very challenging due to their similar polarities. HPLC is the preferred method for accurate quantification and high-resolution separation of these pigments.

Troubleshooting Guide: Co-elution of Chlorophyll c Pigments

This guide provides a systematic approach to troubleshooting and resolving the co-elution of **chlorophyll c₁**, **c₂**, and **c₃** in HPLC analysis.


Step 1: Initial Assessment and Peak Purity Analysis

Before making any changes to your method, it's important to confirm that you are indeed observing co-elution.

- **Visual Inspection:** Look for signs of peak asymmetry, such as shoulders or tailing, which can indicate the presence of more than one compound under a single peak.[\[9\]](#)
- **Detector-based Analysis:** If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.
 - **DAD:** Compare the UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of multiple components.[\[9\]](#)
 - **MS:** Analyze the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) indicates co-elution.[\[9\]](#)

Step 2: Method Optimization

If co-elution is confirmed, follow these steps to optimize your HPLC method.

[Click to download full resolution via product page](#)

Caption: A troubleshooting workflow for addressing co-elution in HPLC.

The composition of the mobile phase is a critical factor in achieving good separation.

- Solvent Selection: For reversed-phase HPLC of chlorophylls, common mobile phases consist of mixtures of methanol, acetonitrile, and water.[10][11] Experiment with different ratios of these solvents to alter the polarity and improve selectivity.
- Use of Modifiers: Adding a buffer or an ion-pairing reagent can significantly improve peak shape and resolution.

- Ammonium Acetate: Adding a buffer like ammonium acetate to the mobile phase can improve the peak shape of **chlorophyll c** pigments.[12]
- Pyridine: Pyridine-containing mobile phases have been shown to be effective in separating chlorophylls and carotenoids on octyl silica (C8) columns.[6][13]

The choice of stationary phase is crucial for resolving closely related compounds.

- C8 vs. C18: As mentioned in the FAQs, a C8 column is often a better choice than a C18 column for separating the polar **chlorophyll c** pigments.[6][7][8] If you are using a C18 column and experiencing co-elution, consider switching to a C8 column.
- Column Dimensions: A longer column with a smaller particle size will generally provide higher resolution.

A well-designed gradient program is essential for separating complex mixtures.

- Shallow Gradient: A slower, more shallow gradient can improve the separation of closely eluting compounds by providing more time for them to interact with the stationary phase.[14]
- Isocratic Hold: Introducing an isocratic hold (a period where the mobile phase composition is held constant) at the point where the **chlorophyll c** pigments elute can enhance their separation.[14]
- Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it can also affect the stability of the pigments. A typical starting point is 30°C.
- Flow Rate: A lower flow rate generally leads to better resolution, but it will also increase the analysis time.[14]

Experimental Protocols

Protocol 1: Pigment Extraction from Marine Phytoplankton

This protocol is adapted from established methods for extracting pigments from algal cultures or water samples.[15]

- Sample Collection: Filter a known volume of algal culture or seawater through a glass fiber filter (e.g., Whatman GF/F).
- Storage: Immediately freeze the filter in liquid nitrogen or at -80°C to prevent pigment degradation.[\[15\]](#)
- Extraction:
 - Place the frozen filter in a centrifuge tube with 3 mL of 100% acetone.
 - Vortex the sample to ensure the filter is fully submerged.
 - Extract for 24-48 hours at -20°C in the dark.[\[15\]](#)
- Centrifugation: Centrifuge the extract at 1,500 rpm for 5 minutes to pellet the filter and cell debris.
- Preparation for HPLC:
 - Transfer 1 mL of the supernatant to an autosampler vial.
 - Add 300 µL of deionized distilled water to the vial.[\[15\]](#)
 - Keep the vials at 5°C in the autosampler during analysis.

Protocol 2: HPLC Analysis of Chlorophyll c Pigments

This protocol is a generalized method based on several published procedures for the separation of phytoplankton pigments.[\[15\]](#)[\[16\]](#)

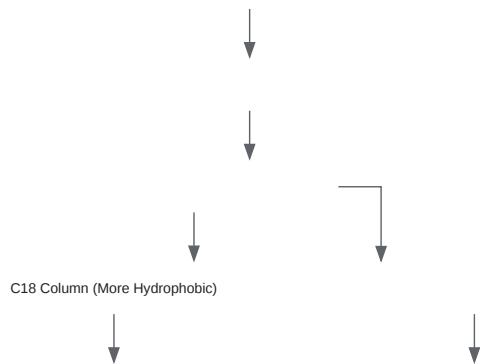
- HPLC System: A binary or quaternary pump system with a temperature-controlled autosampler and a DAD or fluorescence detector.
- Column: A reversed-phase C8 column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is recommended for optimal separation of **chlorophyll c** pigments.
- Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium acetate.
- Solvent B: 60:40 (v/v) methanol: acetonitrile.

- Flow Rate: 1 mL/min.
- Injection Volume: 100 μ L.

Time (min)	% Solvent A	% Solvent B
0	100	0
2	0	100
12	0	100
14	100	0
20	100	0

Note: This is a starting point, and the gradient may need to be optimized for your specific application.

- Monitor the eluent at 450 nm for **chlorophyll c** pigments. A full spectral scan from 400-700 nm is recommended if using a DAD.


Data Presentation

The following table provides a comparison of typical retention times for **chlorophyll c** pigments using different HPLC methods. Note that retention times can vary depending on the specific column, instrument, and mobile phase preparation.

Pigment	Method 1 (C18 Column)	Method 2 (C8 Column)
	Retention Time (min)	Retention Time (min)
Chlorophyll c ₃	~5.2	~4.8
Chlorophyll c ₁	~5.8 (often co-elutes with c ₂)	~5.5
Chlorophyll c ₂	~5.8 (often co-elutes with c ₁)	~5.9

Visualizations

Logical Relationship for Column Selection

[Click to download full resolution via product page](#)

Caption: Decision logic for selecting the appropriate HPLC column.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 3. uhplcs.com [uhplcs.com]
- 4. hawach.com [hawach.com]
- 5. pharmaguru.co [pharmaguru.co]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. perm.ug.edu.pl [perm.ug.edu.pl]
- 11. uhplcs.com [uhplcs.com]
- 12. int-res.com [int-res.com]
- 13. The Use of HPLC for the Characterization of Phytoplankton Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [addressing co-elution of chlorophyll c pigments in chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171883#addressing-co-elution-of-chlorophyll-c-pigments-in-chromatography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com